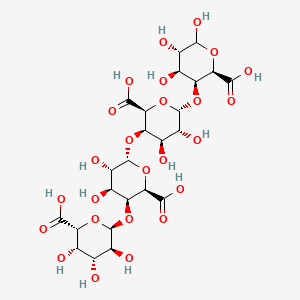

Tetragalacturonic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H34O25 |

|---|---|

分子量 |

722.5 g/mol |

IUPAC 名称 |

(2R,3S,4R,5S,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2R,3S,4S,5S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5-,6+,7+,8-,9+,10+,11+,12-,13-,14-,15-,16+,21?,22-,23+,24-/m1/s1 |

InChI 键 |

GOIKIOHGMNUNBL-WLHJSCBQSA-N |

手性 SMILES |

[C@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@H]4[C@H]([C@@H](C(O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

规范 SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetragalacturonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetragalacturonic acid, an oligosaccharide derived from the partial hydrolysis of pectin, is a molecule of significant interest in various scientific fields, including plant biology, immunology, and drug development. Comprising four α-1,4-linked D-galacturonic acid units, its chemical properties are fundamental to its biological activity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, complete with quantitative data, detailed experimental methodologies, and a visualization of its role in plant signaling pathways.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₄O₂₅ | [1] |

| Molecular Weight | 722.5 g/mol | [1] |

| CAS Number | 24008-75-1 | [1] |

| Appearance | White to off-white powder/solid | [2][3] |

| Purity | > 90% | [2] |

| Melting Point | >132°C (decomposes) | |

| Solubility | Slightly soluble in aqueous solutions, very slightly soluble in methanol. Insoluble in most organic solvents. | [4] |

| pKa (estimated) | ~3.7 (based on polygalacturonic acid) | [5] |

| Stability | Stable for > 6 months when stored at -10°C.[2] Hygroscopic. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines key experimental protocols for the characterization of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state and, consequently, the biological activity of acidic molecules like this compound. A common and precise method for its determination is potentiometric titration.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acidic functional groups are deprotonated.

Methodology:

-

Preparation of the Sample Solution:

-

Accurately weigh a sample of this compound and dissolve it in deionized, CO₂-free water to a known concentration (e.g., 1-10 mM).

-

The ionic strength of the solution should be kept constant by adding a neutral salt like KCl (e.g., 0.1 M).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the sample solution in a thermostatted vessel and stir continuously.

-

Use a calibrated micro-burette to add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point. More accurately, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant; the peak of this curve corresponds to the equivalence point. The pKa is the pH at half this volume.

-

Analysis by High-Performance Anion-Exchange Chromatography (HPAEC)

HPAEC is a powerful technique for the separation and quantification of carbohydrates, including oligosaccharides like this compound.

Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected with high sensitivity using pulsed amperometric detection (PAD).

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in high-purity water to a concentration suitable for the detector's linear range.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic System:

-

An HPAEC system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector with a gold working electrode.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of sodium acetate in sodium hydroxide is typically used. For example, a gradient from 100 mM NaOH to 1 M sodium acetate in 100 mM NaOH over 30 minutes.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection: Pulsed amperometric detection (PAD) using a standard carbohydrate waveform.

-

-

Quantification:

-

Inject a series of known concentrations of a this compound standard to generate a calibration curve.

-

The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling

Oligogalacturonides, including this compound, are known to act as damage-associated molecular patterns (DAMPs) in plants, triggering immune responses. One well-documented signaling pathway is the induction of proteinase inhibitors upon wounding or herbivory.

Caption: Signaling pathway for the induction of proteinase inhibitors by oligogalacturonides.

This pathway illustrates how physical damage to a plant leads to the enzymatic breakdown of pectin in the cell wall, releasing oligogalacturonides such as this compound. These molecules are then recognized by cell surface receptors, initiating a signaling cascade that results in the expression of genes encoding proteinase inhibitors, a key defense mechanism against herbivores.[6]

Conclusion

This compound possesses a unique set of chemical properties that underpin its biological functions. This guide provides a foundational understanding for researchers and professionals working with this important oligosaccharide. The presented data and protocols offer a starting point for further investigation and application in diverse areas of scientific research and development.

References

- 1. alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA | C24H34O25 | CID 5459352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Oligosaccharide | Megazyme [megazyme.com]

- 3. Polygalacturonic Acid ultrapure Polysaccharides | Megazyme [megazyme.com]

- 4. Chemical modification of pectin and polygalacturonic acid: A critical review :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Solution properties of polygalacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligouronide signaling of proteinase inhibitor genes in plants: structure-activity relationships of Di- and trigalacturonic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and function of tetragalacturonic acid in plant cell walls

A Technical Guide to Tetragalacturonic Acid in Plant Cell Walls

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The plant cell wall is a dynamic structure crucial for growth, development, and defense. Among its key components are pectins, complex polysaccharides that can be broken down into biologically active fragments. This guide focuses on this compound, an oligogalacturonide (OG) composed of four α-1,4-linked D-galacturonic acid residues. Released during pathogen attack or mechanical damage, this compound and similar OGs function as potent Damage-Associated Molecular Patterns (DAMPs). They are recognized by cell surface receptors, triggering a cascade of intracellular signaling events that culminate in the activation of the plant's innate immune system. This document provides a detailed overview of the structure and function of this compound, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the critical signaling pathways it governs.

Structure of this compound

This compound is an oligosaccharide, specifically an oligogalacturonide with a degree of polymerization (DP) of four. It is a fragment derived from homogalacturonan, a major component of pectin in the plant cell wall.[1][2] The structure consists of four D-galacturonic acid units linked linearly by α-1,4 glycosidic bonds.[1][3] The biological activity of OGs is often dependent on their size, with oligomers of DP 10-15 frequently cited as the most active in eliciting defense responses; however, shorter fragments like this compound are also known to be biologically active.[4][5]

Function and Biological Role

This compound and other OGs are key signaling molecules in plants, acting as endogenous elicitors of defense and regulators of development.[1]

-

Plant Immunity (Pattern-Triggered Immunity): The primary role of OGs is as Damage-Associated Molecular Patterns (DAMPs).[6][7] When a pathogen secretes cell wall-degrading enzymes like polygalacturonases (PGs), or when the plant experiences mechanical wounding, the homogalacturonan in the cell wall is cleaved, releasing OGs into the apoplast.[8][9] These fragments are recognized by the plant as "modified-self" or danger signals, initiating a robust immune response known as pattern-triggered immunity (PTI).[10] This response includes the production of reactive oxygen species (ROS), reinforcement of the cell wall, synthesis of antimicrobial compounds (phytoalexins), and expression of pathogenesis-related (PR) genes.[1][8]

-

Plant Development: OGs can also influence developmental processes, often by acting as antagonists to auxin, a key plant growth hormone.[1] This interplay suggests a mechanism for balancing growth and defense; when the plant is under attack and producing OGs, resources may be shifted from growth towards mounting a defense response.[11]

Signaling Pathway

The perception of OGs at the cell surface triggers a well-defined signaling cascade that activates downstream defenses.

Upon release, OGs are perceived by plasma membrane-localized receptors. Wall-Associated Kinases (WAKs), particularly WAK1 in Arabidopsis, have been identified as primary candidates for OG receptors due to their ability to bind pectin and OGs in vitro.[4][12][13] However, recent studies suggest other receptors may also be involved.[8][14]

Binding of OGs to their receptor(s) initiates a series of intracellular events:

-

MAP Kinase (MAPK) Activation: The signal is transduced through a phosphorylation cascade involving Mitogen-Activated Protein Kinases, such as MPK3 and MPK6 in Arabidopsis.[1][9]

-

Oxidative Burst: A rapid, transient production of Reactive Oxygen Species (ROS), like hydrogen peroxide (H₂O₂), is generated by the plasma membrane-bound enzyme NADPH oxidase (e.g., AtrbohD).[9] This ROS burst acts as a secondary signal and has direct antimicrobial properties.

-

Hormonal Crosstalk: The OG signaling pathway interacts with major defense hormone pathways, including those of salicylic acid (SA) and jasmonic acid (JA), to fine-tune the defense response against different types of pathogens.[5][8]

-

Transcriptional Reprogramming: The signaling cascade ultimately leads to the activation of transcription factors in the nucleus, inducing the expression of a wide array of defense-related genes that execute the immune response.[1][15]

Quantitative Data Summary

The biological activity of oligogalacturonides is concentration-dependent and varies based on the specific response being measured.

Table 1: Effective Concentrations of OGs for Inducing Defense Responses

| Plant Species | OG Size (DP) | Response Measured | Effective Concentration | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | 10-15 | ROS Burst, MAPK Activation | 100 µg/mL | [14] |

| Arabidopsis thaliana | >10 | Defense Gene Expression | 50 µg/mL | [16] |

| Arabidopsis thaliana | 10-15 | Increased Resistance to B. cinerea | 100 µg/mL | [10] |

| Vitis vinifera (Grapevine) | 11 | Lesion Reduction (B. cinerea) | Not specified | [10] |

| Solanum lycopersicum (Tomato) | 10-15 | Lesion Reduction (B. cinerea) | Not specified | [10] |

| Beta vulgaris (Sugar Beet) | 2-7 | Inhibition of R. solani mycelial growth | 10 mg/L | [17] |

| Beta vulgaris (Sugar Beet) | 2-7 | Increased Seed Vigor | 50 mg/L |[17] |

Table 2: OG-Receptor Binding Affinity

| Receptor | Ligand | Binding Affinity (Kd) | Method | Reference |

|---|---|---|---|---|

| Arabidopsis WAK1 | Pectin & OG₉₋₁₅ | High Affinity (qualitative) | In vitro binding assay | [14][18] |

| Arabidopsis WAK1 | De-esterified Pectin | Higher affinity than esterified | In vitro binding assay | [12] |

| Arabidopsis WAKs | Water Soluble OGs | Higher affinity than wall-associated pectin | In vitro binding assay |[19][20] |

Note: Specific Kd values for OG-WAK1 interactions are not consistently reported in the literature, with most studies referring to "high affinity" qualitatively.

Experimental Protocols

Studying the effects of this compound requires standardized methods for its extraction, purification, and bioactivity assessment.

Protocol 1: Extraction and Analysis of Oligogalacturonides

This protocol describes a method for extracting and analyzing OGs from plant tissue, adapted from methods developed for Arabidopsis.[21][22][23]

Methodology:

-

Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Solvent Extraction (AIS Preparation): Wash the powder sequentially with 70% ethanol, 1:1 methanol/chloroform, and acetone to remove pigments and lipids, yielding an alcohol-insoluble solid (AIS) fraction, which is enriched in cell wall material.

-

OG Extraction: Resuspend the AIS pellet in a chelating buffer (e.g., 50 mM CDTA, 50 mM ammonium oxalate, pH 5.5) and incubate overnight at 4°C to solubilize pectic fragments by removing calcium cross-links.

-

Precipitation: Centrifuge to pellet the remaining AIS. Add ethanol (to a final concentration of 80%) to the supernatant and incubate at -20°C overnight to precipitate the OGs.

-

Recovery: Centrifuge to collect the precipitated OGs, wash the pellet with 80% ethanol, and resuspend in ultrapure water.

-

Analysis: Analyze the OG profile using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or mass spectrometry (MALDI-TOF-MS, LC-MS/MS) for structural characterization.[21][22]

Protocol 2: Measurement of OG-Induced ROS Burst

This protocol details a common chemiluminescence-based assay to quantify the rapid production of ROS in leaf tissue upon elicitor treatment.[24][25][26][27]

Methodology:

-

Sample Preparation: Using a biopsy punch, cut leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.

-

Incubation: Float the leaf discs, adaxial side up, in a 96-well white microplate containing 100 µL of sterile water per well. Incubate overnight at room temperature to allow wound-induced ROS to subside.

-

Assay Preparation: Carefully replace the water with 100 µL of assay solution containing luminol (e.g., L-012 at 100 µM) and horseradish peroxidase (HRP, e.g., 20 µg/mL).

-

Background Measurement: Place the plate in a luminometer and measure luminescence for 5-10 minutes to establish a stable baseline.

-

Elicitation: Add 100 µL of the OG solution (e.g., this compound at a final concentration of 100 µg/mL) or a mock control (water) to the wells.

-

Data Acquisition: Immediately begin measuring luminescence continuously for 30-60 minutes. The data is typically expressed as relative light units (RLU).

Protocol 3: Analysis of Defense Gene Expression by qRT-PCR

This protocol outlines the steps to quantify changes in the transcript levels of defense-related genes following OG treatment.[28][29][30]

Methodology:

-

Treatment: Treat whole seedlings or detached leaves with a solution of this compound (e.g., 50 µg/mL) or a mock control for a defined time course (e.g., 1, 3, 6 hours).

-

RNA Extraction: At each time point, flash-freeze the tissue in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative RT-PCR (qRT-PCR): Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers (for target genes like PR1 and a reference gene like Actin), and a fluorescent dye-based master mix (e.g., SYBR Green).

-

Data Analysis: Run the reaction on a real-time PCR machine. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Conclusion and Future Directions

This compound, as a representative oligogalacturonide, is a fundamental component of the plant's cell wall surveillance system. Its release serves as an unambiguous signal of compromised cell wall integrity, triggering a sophisticated signaling network to activate innate immunity. The quantitative data and protocols presented here provide a framework for researchers to investigate this system further. Future research should focus on the precise identification of all OG receptors and their binding kinetics, the elucidation of the complete phosphoproteomic landscape following OG perception[19][20], and the potential for using synthetic OGs as biocompatible agents to enhance crop resilience and disease resistance.[6][8]

References

- 1. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 2. The structure, function, and biosynthesis of plant cell wall pectic polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 4. A domain swap approach reveals a role of the plant wall-associated kinase 1 (WAK1) as a receptor of oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell wall bricks of defence: the case study of oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell wall bricks of defence: the case study of oligogalacturonides [frontiersin.org]

- 7. Plant immunity triggered by engineered in vivo release of oligogalacturonides, damage-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential of Bio-Sourced Oligogalacturonides in Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant Immunity Induced by Oligogalacturonides Alters Root Growth in a Process Involving Flavonoid Accumulation in Arabidopsis thaliana [agris.fao.org]

- 12. The cell wall-associated kinases, WAKs, as pectin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Arabidopsis WALL-ASSOCIATED KINASES are not required for oligogalacturonide-induced signaling and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Rapid Oligo-Galacturonide Induced Changes in Protein Phosphorylation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Sensitive detection and measurement of oligogalacturonides in Arabidopsis [frontiersin.org]

- 22. Sensitive detection and measurement of oligogalacturonides in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. berthold.com [berthold.com]

- 28. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Application of Plant Defense Elicitors Fails to Enhance Herbivore Resistance or Mitigate Phytoplasma Infection in Cranberries [frontiersin.org]

- 30. Enhancing plant immunity by modulating defense gene expression - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]

Tetragalacturonic Acid: A Technical Guide on its Generation from Polygalacturonic Acid Degradation and its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid is an oligosaccharide, specifically a tetramer, composed of four α-1,4-linked D-galacturonic acid units.[1] It is a significant product derived from the enzymatic degradation of polygalacturonic acid, the main component of the homogalacturonan backbone of pectin.[2][3] Pectin is a complex structural heteropolysaccharide found in the primary cell walls of terrestrial plants.[4] The controlled degradation of polygalacturonic acid into specific oligomers like this compound is of great interest due to their potential biological activities, including roles in plant defense signaling, promoting shoot growth in seedlings, and potential applications in cancer therapy and as antioxidants.[5] This technical guide provides an in-depth overview of the production of this compound from polygalacturonic acid, the methodologies for its analysis, and its biological implications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 24008-75-1 | [5][6] |

| Molecular Formula | C₂₄H₃₄O₂₅ | [1][5][6] |

| Molecular Weight | 722.51 g/mol | [1][5][6] |

| Purity | > 90% | [6] |

| Physical Form | Powder | [6] |

| Melting Point | >132°C (decomposes) | [5] |

| Storage Temperature | 4°C | [5] |

| Stability | > 10 years under recommended storage conditions | [6] |

| Synonyms | Pectin tetrasaccharide | [1] |

Enzymatic Degradation of Polygalacturonic Acid

The primary enzymes responsible for the degradation of polygalacturonic acid are polygalacturonases (PGs), which belong to the class of pectinases.[2] These enzymes catalyze the hydrolytic cleavage of the α-1,4-glycosidic bonds linking the galacturonic acid residues.[2][7] Polygalacturonases are classified based on their mode of action:

-

Endo-polygalacturonases (Endo-PGs) (EC 3.2.1.15): These enzymes cleave the polygalacturonic acid chain randomly, leading to the formation of a mixture of oligogalacturonides of varying lengths, including trigalacturonic acid, digalacturonic acid, and monogalacturonic acid, depending on the enzyme source.[2][8]

-

Exo-polygalacturonases (Exo-PGs) (EC 3.2.1.67): These enzymes act on the non-reducing end of the polygalacturonic acid chain, sequentially releasing monogalacturonic acid units.[2][9]

The production of this compound and other oligogalacturonides is primarily achieved through the action of endo-polygalacturonases.[2] The specific distribution of the resulting oligomers is dependent on the enzyme source, substrate concentration, pH, and temperature.[10][11]

Experimental Protocols

Protocol 1: Enzymatic Production of Oligogalacturonides

This protocol describes a general method for the enzymatic hydrolysis of polygalacturonic acid to produce oligogalacturonides, including this compound.

Materials:

-

Polygalacturonic acid (PGA)

-

Endo-polygalacturonase (e.g., from Aspergillus niger)

-

Citrate buffer (0.1 M, pH 5.0)[10]

-

Calcium chloride (CaCl₂) solution (0.1 M)[10]

-

Reaction tubes

-

Water bath with temperature control

-

Boiling water bath

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) solution of polygalacturonic acid in 0.1 M citrate buffer (pH 5.0).[10]

-

Enzyme Preparation: Prepare a solution of endo-polygalacturonase in the same citrate buffer. The optimal concentration will depend on the specific activity of the enzyme preparation.

-

Reaction Mixture: In a reaction tube, combine the following:

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1 hour).[10] The incubation time can be varied to control the degree of polymerization of the resulting oligomers.

-

Reaction Termination: Stop the reaction by heating the tubes in a boiling water bath for 3-10 minutes.[8][10][12] This denatures the enzyme.

-

Product Analysis: The resulting mixture of oligogalacturonides can be analyzed using chromatographic methods such as HPLC or TLC to identify and quantify this compound.[13][14]

Protocol 2: Quantification of Reducing Sugars (Nelson-Somogyi Method)

This method is commonly used to measure the activity of polygalacturonase by quantifying the reducing ends of the sugars released during hydrolysis.

Materials:

-

Hydrolyzed sample from Protocol 1

-

Alkaline copper tartrate reagent

-

Arsenomolybdate reagent

-

D-galacturonic acid standard solutions

-

Spectrophotometer

Procedure:

-

Sample Preparation: Take an aliquot (e.g., 0.5 mL) of the heat-inactivated reaction mixture.[10] Prepare a blank using a reaction mixture where the enzyme was denatured before adding the substrate.[10]

-

Reaction with Copper Reagent: Add 1.0 mL of alkaline copper tartrate reagent to the sample, blank, and a series of D-galacturonic acid standards.[10]

-

Heating: Heat the tubes in a boiling water bath for 10 minutes.[10]

-

Cooling: Cool the tubes to room temperature.[10]

-

Color Development: Add 1.0 mL of arsenomolybdate reagent to each tube.[10] A blue color will develop.

-

Volume Adjustment: Make up the final volume to a known volume (e.g., 10 mL) with distilled water.[10]

-

Absorbance Measurement: After 10 minutes, measure the absorbance of the solutions at 620 nm using a spectrophotometer.[10]

-

Quantification: Determine the amount of reducing sugars in the sample by comparing its absorbance to the standard curve generated from the D-galacturonic acid solutions.[10] One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.[10]

Analysis and Quantification of Degradation Products

Several analytical techniques can be employed for the separation, identification, and quantification of the products of polygalacturonic acid degradation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for the quantitative analysis of galacturonic acid and its oligomers.[4][13] A combination of pectinase hydrolysis and HPLC (PH-HPLC) has been shown to be an effective and precise method for determining the galacturonic acid content in pectin.[4][13]

-

Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for the qualitative analysis of the degradation products. It can be used to monitor the progress of the enzymatic hydrolysis and to identify the presence of different oligogalacturonides based on their migration relative to standards.[14]

-

Colorimetric Methods: As described in Protocol 2, colorimetric methods like the Nelson-Somogyi assay, 3,5-dinitrosalicylic acid (DNS) method, and the cyanoacetamide assay measure the total amount of reducing sugars produced.[10][11][12] While useful for determining overall enzyme activity, these methods do not distinguish between different oligomers.[15] The Ruthenium Red assay can be used to specifically quantify endo-polygalacturonase activity by measuring the disappearance of the polygalacturonic acid substrate.[15]

The following table summarizes a comparison of galacturonic acid (GalA) content determined by an enzymatic hydrolysis-HPLC method versus acid hydrolysis methods in different feedstocks.

| Feedstock | GalA Content by PH-HPLC (%) | GalA Content by Acid Hydrolysis (%) |

| Feedstock 1 | 45.5% higher | Lower value |

| Feedstock 2 | 233.1% higher | Lower value |

| Feedstock 3 | Significantly higher | Lower value |

| Data adapted from a study comparing pectin hydrolysis methods, highlighting the higher yield of detectable GalA with the enzymatic approach.[4][13] |

Biological Activity and Signaling Pathways

Oligogalacturonides, including this compound, are known to possess various biological activities. These molecules can act as signaling molecules in plants, and emerging research suggests potential therapeutic applications in humans.

-

Plant Defense: Oligogalacturonides are well-established elicitors of plant defense responses against pathogens.

-

Growth Regulation: A mixture of oligogalacturonic acids has been shown to promote shoot growth in cockscomb (Celosia argentea L.) seedlings.[5]

-

Antioxidant Activity: Oligogalacturonides derived from pectin can scavenge reactive oxygen species and enhance the activity of antioxidant enzymes.[16]

-

Anti-cancer Activity: Studies have shown that unsaturated oligo-galacturonic acids produced by enzymatic degradation of pectin exhibit anti-tumor properties against MCF-7 breast cancer cells.[16] Pectin oligosaccharides (POS) are also being investigated for their potential to ameliorate colon cancer.[17]

The biological effects of pectin oligosaccharides are mediated through their interaction with various cellular signaling pathways.

Mitogen-Activated Protein Kinases (MAPK) Signaling Pathway

Pectin oligosaccharides can influence the MAPK signaling pathway, which is crucial for immune responses, cell proliferation, and apoptosis.[17] POS may activate the phosphorylation of Raf, MEK, and ERK, suggesting the involvement of a cell surface receptor that transduces the signal.[17]

STAT-1 and -3 Signaling Pathways

Pectin oligosaccharides can promote the expression of proteins that upregulate the JAK/STAT pathway, which is involved in transcriptional regulation, differentiation, and immune activity.[17] Pectin consumption can induce the expression of Protein Kinase C (PKC), which in turn promotes the phosphorylation of STAT1.[17]

Conclusion

This compound, a key product of the controlled enzymatic degradation of polygalacturonic acid, represents a molecule of significant scientific interest. The ability to produce and purify this and other oligogalacturonides opens avenues for research into their diverse biological activities. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers in the fields of biochemistry, plant science, and drug development. Further investigation into the specific mechanisms of action and signaling pathways modulated by this compound will be crucial in harnessing its full therapeutic and biotechnological potential.

References

- 1. alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA | C24H34O25 | CID 5459352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polygalacturonase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. usbio.net [usbio.net]

- 6. This compound | LIBIOS [libios.fr]

- 7. Polygalacturonase: production of pectin depolymerising enzyme from Bacillus licheniformis KIBGE IB-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polygalacturonase activity - Enzymes | Laboratory Methodology [biocyclopedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Production, Purification, and Characterization of Polygalacturonase from Rhizomucor pusillus Isolated from Decomposting Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Polygalacturonase activity | OIV [oiv.int]

- 13. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and characterization of polygalacturonase from Aspergillus fumigatus MTCC 2584 and elucidating its application in retting of Crotalaria juncea fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A colorimetric method to quantify endo-polygalacturonase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of bioactivity of unsaturated oligo‑galacturonic acids produced from apple waste by Alcaligenes faecalis AGS3 and Paenibacillus polymyxa S4 Pectinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pectin Oligosaccharides Ameliorate Colon Cancer by Regulating Oxidative Stress- and Inflammation-Activated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of oligogalacturonides like tetragalacturonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of oligogalacturonides (OGs), such as tetragalacturonic acid. It details the enzymatic degradation of pectin, the primary mechanism for OG production, and offers comprehensive experimental protocols for their synthesis and analysis. Quantitative data are presented for comparative purposes, and key pathways are visualized to facilitate understanding.

Introduction: From Polysaccharide to Signaling Molecule

Oligogalacturonides are short chains of α-(1→4)-linked D-galacturonic acid residues.[1] They are not synthesized de novo but are generated from the enzymatic breakdown of pectin, a major structural heteropolysaccharide in the primary cell walls of plants.[1][2] This process of controlled hydrolysis releases OGs of varying degrees of polymerization (DP).[3]

These molecules are of significant interest to researchers as they function as Damage-Associated Molecular Patterns (DAMPs) in plants, capable of triggering immune responses.[4][5] When pathogenic fungi secrete pectin-degrading enzymes, the released OGs can alert the plant to an ongoing attack.[1][6] This biological activity makes OGs and their synthesis pathways a critical area of study for developing novel biocontrol agents and understanding plant-pathogen interactions.

The Biosynthesis Pathway: An Enzymatic Cascade

The generation of oligogalacturonides is a multi-step enzymatic process that begins with the complex pectin polymer. The primary substrate for the enzymes that produce OGs is homogalacturonan, a linear chain of α-1,4-linked galacturonic acid residues.[7][8]

Step 1: De-esterification by Pectin Methylesterases (PMEs) Pectin in the plant cell wall is often highly methyl-esterified. Pectin methylesterases (PMEs) catalyze the de-esterification of these methoxy groups, yielding polygalacturonic acid (PGA) and methanol.[9] This step is crucial as many polygalacturonases require a non-esterified substrate to function efficiently.[9]

Step 2: Hydrolysis by Polygalacturonases (PGs) Polygalacturonases are the key enzymes that depolymerize the polygalacturonic acid backbone by hydrolyzing the glycosidic bonds.[10] They are classified based on their mode of action:

-

Endo-polygalacturonases (Endo-PGs, EC 3.2.1.15): These enzymes cleave the α-1,4-glycosidic bonds randomly within the PGA chain.[11] This action rapidly reduces the viscosity of pectin solutions and releases a mixture of oligogalacturonides with varying chain lengths, including the target this compound.[12][13]

-

Exo-polygalacturonases (Exo-PGs, EC 3.2.1.67 & 3.2.1.82): These enzymes act on the non-reducing end of the PGA chain, sequentially releasing monomers (galacturonic acid) or dimers (digalacturonic acid).[10]

For the production of a range of oligomers like this compound, the action of endo-PGs is the most critical step.

References

- 1. Potential of Bio-Sourced Oligogalacturonides in Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pectins: structure, biosynthesis, and oligogalacturonide-related signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Recent advances in the production of oligogalacturonides and their biological properties - Food & Function (RSC Publishing) DOI:10.1039/D3FO00327B [pubs.rsc.org]

- 8. A Novel Endo-Polygalacturonase from Penicillium rolfsii with Prebiotics Production Potential: Cloning, Characterization and Application [mdpi.com]

- 9. microbenotes.com [microbenotes.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Polygalacturonase - Wikipedia [en.wikipedia.org]

- 12. Study of the mode of action of a polygalacturonase from the phytopathogen Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Tetragalacturonic Acid from Pectin

This technical guide provides a comprehensive overview of the natural sources of pectin, its extraction, and the subsequent derivation of tetragalacturonic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Natural Sources of Pectin

Pectin, a complex heteropolysaccharide rich in galacturonic acid, is a major component of the primary cell walls of terrestrial plants.[1] For commercial production, the primary sources are citrus peels and apple pomace, due to their high pectin content and availability as byproducts of the juice industry.[2][3][4][5][6] Other significant sources include sugar beet pulp and sunflower heads.[3][7][8] A variety of fruit and vegetable wastes also represent potential, underutilized sources of pectin.[9]

Table 1: Pectin Content in Various Natural Sources

| Natural Source | Pectin Yield (% of dry weight) | Reference(s) |

| Citrus Peels | 18 - 30% | [2] |

| Apple Pomace | 15 - 19% | [3][5] |

| Sugar Beet Pulp | ~25% | [3] |

| Sunflower Heads | 15 - 19.3% | [7][8] |

| Mango Peel | ~21% | [10] |

| Pumpkin Pulp | ~22% | [10] |

| Passion Fruit Peel | 3.6 - 4.5% | [11] |

| Banana Peel | 1.1 - 13.6% | [2] |

Extraction of Pectin from Plant Material

The extraction of pectin from plant biomass is a critical first step. The traditional and most common industrial method is acid extraction, which involves heating the plant material in an acidic aqueous solution to hydrolyze the insoluble protopectin into soluble pectin.[9][12]

Experimental Protocol: Acid Extraction of Pectin from Citrus Peels

This protocol details a standard laboratory procedure for extracting pectin from dried citrus peels.

Materials:

-

Dried citrus peel powder (sieved, 1 mm mesh)[13]

-

Hydrochloric acid (HCl) or Citric Acid

-

Ethanol (96%)

-

Deionized water

-

pH meter

-

Heating mantle with magnetic stirrer

-

Muslin cloth or filter paper

-

Beakers and flasks

-

Drying oven

Procedure:

-

Preparation of Acidic Solution: Prepare an aqueous solution of HCl or citric acid and adjust the pH to 1.5 - 3.0.[9][12]

-

Extraction:

-

Filtration: After the extraction period, cool the mixture and filter it through muslin cloth to separate the liquid extract from the solid residue.[13]

-

Precipitation:

-

Washing and Drying:

-

Milling: Grind the dried pectin into a fine powder.

Table 2: Influence of Extraction Parameters on Pectin Yield from Citrus Peels

| Acid Used | pH | Temperature (°C) | Time (min) | Pectin Yield (%) | Reference |

| Sulphuric Acid | ~1.5 | 80 | 90 | 30 - 35 | [13] |

| Hydrochloric Acid | ~1.5 | 80 | 90 | 20 - 25 | [13] |

| Citric Acid | ~2.0 | 80 | 90 | 8 - 15 | [13] |

| Acetic Acid | ~2.0 | 80 | 90 | 8 - 15 | [13] |

| Citric Acid | 1.5 | 80 | 60 | 76.0 | [15] |

| Nitric Acid | 1.0 | 60 | 120 | 20.36 | [16] |

Production of this compound via Pectin Hydrolysis

This compound is an oligogalacturonide, a short chain of galacturonic acid units. It is obtained by the depolymerization of the pectin backbone. This can be achieved through either enzymatic or chemical hydrolysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis is a highly specific method that utilizes pectinolytic enzymes to break down the pectin chain under mild conditions.[14] The primary enzymes involved are endo-polygalacturonases, which randomly cleave the α-1,4-glycosidic bonds within the polygalacturonic acid chain.[1][4]

This protocol provides a general method for the enzymatic hydrolysis of pectin to produce a mixture of oligogalacturonides. The specific enzyme and conditions can be optimized to favor the production of this compound.

Materials:

-

Pectin

-

Endo-polygalacturonase (e.g., from Aspergillus niger)

-

Sodium acetate buffer (0.1 M, pH 4.5)[1]

-

Deionized water

-

Shaking water bath

-

Centrifuge

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 gram of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved; gentle heating to ~40°C can aid dissolution.[1]

-

Enzymatic Reaction:

-

Add endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized based on the enzyme's activity. A typical starting point is 5-20 units of enzyme per gram of pectin.[1]

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 2-24 hours) in a shaking water bath.[1] The reaction time will influence the degree of polymerization of the resulting oligogalacturonides. Shorter times generally yield longer fragments.

-

-

Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzyme.[1]

-

Clarification: Centrifuge the reaction mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble material.[1]

-

Supernatant Collection: The supernatant contains the mixture of oligogalacturonides, including this compound.

Chemical Hydrolysis (Acid Hydrolysis)

Acid hydrolysis is a less specific but often faster method for pectin depolymerization.[3] It involves heating the pectin solution in the presence of a dilute acid. However, harsh conditions can lead to the degradation of the released sugars.[14]

This protocol outlines a general procedure for the acid hydrolysis of pectin.

Materials:

-

Pectin

-

Citric acid or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Ethanol (96%)

-

Deionized water

-

pH meter

-

Water bath

-

Centrifuge

Procedure:

-

Preparation: Suspend 1 gram of dry pectin in 100 mL of deionized water.[14]

-

Acidification: Adjust the pH of the pectin suspension to 2.0 using citric acid or a dilute solution of H₂SO₄.[14]

-

Hydrolysis: Heat the mixture to 90-100°C in a water bath with constant stirring for a specific duration (e.g., 1-4 hours).[3][14] The duration will affect the size of the resulting oligomers.

-

Neutralization: Cool the reaction mixture to room temperature and neutralize it to pH 7.0 with NaOH.[14]

-

Separation: Add three volumes of 96% ethanol to the neutralized solution to precipitate larger, unhydrolyzed or partially hydrolyzed pectin fragments. Centrifuge the mixture to pellet the precipitate. The supernatant will contain the smaller oligogalacturonides and galacturonic acid.[14]

Purification of this compound

The hydrolysate from either enzymatic or chemical methods will contain a mixture of oligogalacturonides with varying degrees of polymerization. To isolate this compound, chromatographic techniques are employed.

Anion-Exchange Chromatography (AEC)

Anion-exchange chromatography separates molecules based on their net negative charge. Since oligogalacturonides are acidic, they will bind to a positively charged anion-exchange resin. They can then be eluted by increasing the salt concentration of the mobile phase. Shorter oligomers with less charge will elute before longer, more highly charged oligomers.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size. The sample is passed through a column packed with a porous gel matrix. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. Larger molecules that are excluded from the pores will pass through the column more quickly and elute first. This technique is effective for separating oligogalacturonides of different lengths.

Biological Activity and Signaling Pathways of Oligogalacturonides

Oligogalacturonides, including this compound, are recognized by plants as Damage-Associated Molecular Patterns (DAMPs).[12][17] Their presence, often resulting from pathogen-induced cell wall degradation, triggers a plant's innate immune response.

References

- 1. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Sensitive detection and measurement of oligogalacturonides in Arabidopsis [frontiersin.org]

- 3. scialert.net [scialert.net]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. itwreagents.com [itwreagents.com]

- 7. Oligogalacturonides Enhance Resistance against Aphids through Pattern-Triggered Immunity and Activation of Salicylic Acid Signaling [mdpi.com]

- 8. Optimization of Polygalacturonase Production from a Newly Isolated Thalassospira frigidphilosprofundus to Use in Pectin Hydrolysis: Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Extraction of Pectin from Various Sources and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of Bio-Sourced Oligogalacturonides in Crop Protection [mdpi.com]

- 13. Oligogalacturonides Enhance Resistance against Aphids through Pattern-Triggered Immunity and Activation of Salicylic Acid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. carlroth.com [carlroth.com]

- 17. frontiersin.org [frontiersin.org]

A Technical Guide to the Role of Tetragalacturonic Acid and Oligogalacturonides in Plant Defense Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The plant cell wall, a dynamic and complex structure, serves not only as a physical barrier but also as a reservoir of signaling molecules that are crucial for innate immunity. Upon pathogen attack or mechanical damage, fragments of pectin, a major cell wall component, are released. These fragments, known as oligogalacturonides (OGs), function as potent Damage-Associated Molecular Patterns (DAMPs). This technical guide provides an in-depth examination of the biological role of OGs, with a focus on tetragalacturonic acid, in activating plant defense signaling. We detail the mechanisms of OG generation and perception, dissect the downstream signaling cascades involving ion fluxes, reactive oxygen species (ROS), and mitogen-activated protein kinases (MAPKs), and explore the resulting hormonal crosstalk and defense outputs. This guide also includes quantitative data on OG-induced responses, detailed experimental protocols, and visual diagrams of key pathways and workflows, offering a comprehensive resource for researchers aiming to understand and harness these natural elicitors for crop protection.

Introduction: The Plant Cell Wall as a Defensive Barrier and Signal Reservoir

The plant cell wall is the first line of defense against biotic threats.[1] It is not a static barrier but a dynamic interface that senses and responds to external stimuli. A key component of the primary cell wall is pectin, a complex heteropolysaccharide rich in galacturonic acid.[2][3] During pathogen invasion, microbial enzymes often target and degrade pectin to facilitate infection.[3][4] This degradation releases pectin fragments, specifically oligogalacturonides (OGs)—oligomers of α-(1,4)-linked D-galacturonic acid—into the apoplast.[3][4][5]

Plants have evolved to recognize these self-derived molecules as signals of danger. OGs are a well-characterized class of DAMPs, which are endogenous molecules released upon cell injury that trigger an immune response.[5][6][7] This is analogous to the recognition of conserved microbial molecules, known as Microbe-Associated Molecular Patterns (MAMPs), which also activate what is known as Pattern-Triggered Immunity (PTI).[8] While much research has focused on OGs with a degree of polymerization (DP) of 10-15, shorter fragments, including this compound (DP4) and even trimers (DP3), are also bioactive elicitors of plant defense.[9]

Generation and Perception of Oligogalacturonide Signals

Release from the Cell Wall

OGs are generated through the partial hydrolysis of homogalacturonan, the main component of pectin.[5][6] This process is often initiated by pectin-degrading enzymes, such as polygalacturonases (PGs), secreted by invading pathogens.[4][5][8] Plants, in turn, produce polygalacturonase-inhibiting proteins (PGIPs) that modulate the activity of microbial PGs. This modulation is critical, as it prevents the complete breakdown of pectin and promotes the accumulation of elicitor-active OGs of optimal length.[5]

Receptor-Mediated Perception

The perception of OGs at the cell surface is a critical first step in the signaling cascade. For years, the prevailing model identified Wall-Associated Kinases (WAKs), a family of receptor-like kinases that physically link the plasma membrane to the cell wall, as the primary receptors for OGs.[5][10][11] Specifically, Arabidopsis WAK1 was shown to bind pectin and was implicated in OG perception through domain-swap experiments.[8][12]

However, recent genetic evidence has challenged the essentiality of WAKs in this role. Studies using an Arabidopsis mutant (wakΔ2) lacking all five members of the WAK family revealed that OG-induced immune responses—including ROS production, MAPK activation, and resistance to the fungal pathogen Botrytis cinerea—remained intact.[4][10][13] This strongly suggests that other, as-yet-unidentified, receptors or redundant pathways are involved in OG perception, highlighting the complexity of cell wall integrity sensing.[4][10][13]

Downstream Signaling Cascades Activated by OGs

Perception of OGs triggers a rapid and complex signaling network characteristic of PTI.

Early Signaling Events

Within minutes of perception, a cascade of intracellular events is initiated. These include:

-

Ion Fluxes: A rapid and transient influx of calcium ions (Ca²⁺) across the plasma membrane acts as a crucial secondary messenger.

-

Oxidative Burst: The production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, is a hallmark of PTI.[5] This is primarily mediated by plasma membrane-localized NADPH oxidases, like AtRbohD in Arabidopsis.[5] ROS act as signaling molecules and have direct antimicrobial properties.[14]

-

MAPK Phosphorylation: OGs induce the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), particularly MPK3 and MPK6 in Arabidopsis.[5][15][16] This MAPK cascade is a central signaling hub that relays the initial perception signal to downstream transcriptional and hormonal responses.[5][15]

Hormonal Crosstalk

The OG-activated MAPK cascade subsequently influences the biosynthesis and signaling of key defense hormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[17][18]

-

Salicylic Acid (SA): Generally associated with defense against biotrophic pathogens, the SA pathway is activated by OGs.[17][18] This is evidenced by the increased transcription of SA biosynthesis and marker genes, such as PR1.[17][18] Activation of the SA pathway is essential for OG-induced resistance against certain pathogens and pests like aphids.[18]

-

Jasmonic Acid (JA): The JA pathway, critical for defense against necrotrophic pathogens and wounding, is also induced by OGs.[17]

-

Crosstalk: The interaction between SA and JA pathways is complex, often exhibiting antagonism but sometimes synergy.[19][20][21] OGs appear to leverage both pathways, leading to a broad-spectrum defense potentiation.[17]

Late Defense Responses

The culmination of the signaling cascade is the establishment of a robust defensive state, characterized by:

-

Defense Gene Expression: Widespread transcriptional reprogramming occurs, leading to the upregulation of hundreds of defense-related genes, including Pathogenesis-Related (PR) genes.[5][9]

-

Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the cell wall, particularly at sites of stress like plasmodesmata and attempted pathogen penetration.[1][22] This serves as a physical reinforcement to impede pathogen ingress.[1][22]

-

Phytoalexin Synthesis: The production of low molecular weight antimicrobial compounds, known as phytoalexins, is induced to inhibit pathogen growth.[6]

Quantitative Analysis of OG-Induced Defense Responses

The effects of OG treatment can be quantified to assess the intensity of the induced immune response. The table below summarizes representative quantitative data from studies on Arabidopsis thaliana and other plants.

| Parameter Measured | Plant Species | OG Treatment Details | Result | Citation(s) |

| Pathogen Resistance | Arabidopsis thaliana | Pre-treatment with OGs (DP not specified) | ~20% reduction in Pseudomonas syringae bacterial growth | [4] |

| Pathogen Resistance | Tomato | Pre-treatment with OGs (DP not specified) | ~10% reduction in Pseudomonas syringae bacterial growth | [4] |

| SA-related Gene Expression | Arabidopsis thaliana | 200 µg/mL OGs (DP 10-15) | Significant increase in PR1, SARD1, EDS1, PAD4 transcripts at 6-12 hpt | [18] |

| JA-related Gene Expression | Arabidopsis thaliana | 25 mg/L OGs | Increased transcript levels of PDF1.2, VSP2 | [17] |

| Hormone Accumulation | Arabidopsis thaliana | OGs (DP 10-15) | 3.2-fold increase in total Salicylic Acid (SA) levels at 24 hpt | [18] |

| ROS Production | Arabidopsis thaliana | 100 µg/mL - 1 mg/mL OGs (DP 10-15) | Robust and transient oxidative burst detected via luminol assay | [10][11] |

| Callose Deposition | Arabidopsis thaliana | 100 µg/mL OGs (DP 10-15) | Significant increase in callose deposits 24 hours post-infiltration | [11] |

hpt: hours post-treatment; DP: Degree of Polymerization

Key Experimental Protocols for Studying OG Signaling

Reproducible and standardized protocols are essential for investigating OG-mediated signaling. Below are methodologies for key experiments.

Preparation of Oligogalacturonides

Bioactive OGs can be generated from commercially available polygalacturonic acid (PGA).

-

Solubilization: Dissolve high molecular weight, un-methylated PGA in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) to a concentration of 1-2% (w/v).[3]

-

Enzymatic Digestion: Add a defined amount of endo-polygalacturonase (endo-PG) and incubate (e.g., 30°C for several hours) to partially hydrolyze the PGA. The duration determines the final average DP of the OGs.[3][23]

-

Enzyme Inactivation: Stop the reaction by boiling the solution for 10 minutes.[3]

-

Purification (Optional): The resulting OG mixture can be further purified and fractionated by size-exclusion or anion-exchange chromatography to isolate specific DP ranges (e.g., this compound).

Reactive Oxygen Species (ROS) Burst Assay

The oxidative burst is a rapid response measured using a luminol-based chemiluminescence assay.[14][24][25]

Callose Deposition Staining

Callose is a late defense response visualized by aniline blue staining and fluorescence microscopy.[1][22][26]

-

Elicitation: Infiltrate plant leaves (in vivo) or incubate leaf discs (ex vivo) with an OG solution (e.g., 100 µg/mL) or a mock control. Incubate for 12-24 hours.[26]

-

Fixation & Clearing: Submerge the leaf tissue in a destaining solution (e.g., acetic acid:glycerol:ethanol) and incubate until chlorophyll is removed.[27]

-

Staining: Wash the cleared tissue with a phosphate buffer (e.g., 150 mM K₂HPO₄, pH 9.5).[27] Stain with 0.01-0.05% aniline blue in the same buffer for at least 2 hours in the dark.[27]

-

Visualization: Mount the stained tissue in 50% glycerol on a microscope slide. Visualize callose deposits (bright yellow-green fluorescence) using a fluorescence microscope with a DAPI or UV filter set.[27][28]

-

Quantification: Use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area or measure the total fluorescent area.[26]

Gene Expression Analysis (RT-qPCR)

This protocol quantifies the transcript levels of defense-related genes.

Implications for Crop Protection and Drug Development

The ability of OGs to act as potent, natural elicitors of broad-spectrum plant immunity makes them highly attractive for sustainable agriculture.[3][4]

-

Biocontrol Agents: As they are derived from plants, OGs are biodegradable and environmentally friendly alternatives to chemical pesticides. They can be used to "prime" crops, enhancing their readiness to defend against a wide range of pathogens, including fungi and bacteria, as well as some insect pests.[4][18]

-

Sustainable Sourcing: OGs can be produced cost-effectively from pectin-rich agricultural by-products such as citrus peels, apple pomace, and sugar beet pulp, contributing to a circular economy.[3][18]

-

Drug Development Analogy: For drug development professionals, the plant DAMP/receptor system provides a compelling model of innate immunity. Understanding how specific oligosaccharide structures (the "ligand") are recognized to trigger a defined signaling output can inform research into analogous systems in animal immunity, where endogenous molecules released from tissue damage also play critical roles in inflammation and immune activation.[5][6]

Conclusion and Future Directions

This compound and other oligogalacturonides are integral to the plant's defense signaling network, acting as endogenous "danger" signals that initiate a robust immune response. They trigger a well-defined cascade from perception at the cell surface to the activation of hormonal pathways and the expression of defense genes, ultimately enhancing resistance to biotic threats.

While significant progress has been made, key questions remain. The recent discovery that WAKs are not essential for OG signaling in Arabidopsis has opened a critical new avenue of research: the identification of the alternative or redundant receptors that perceive these crucial DAMPs. Elucidating the complete perception and signaling machinery will not only deepen our fundamental understanding of plant immunity but also pave the way for more targeted and effective strategies to protect crops and ensure global food security.

References

- 1. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the production of oligogalacturonides and their biological properties - Food & Function (RSC Publishing) DOI:10.1039/D3FO00327B [pubs.rsc.org]

- 3. Potential of Bio-Sourced Oligogalacturonides in Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of Bio-Sourced Oligogalacturonides in Crop Protection [mdpi.com]

- 5. Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 7. Roots drive oligogalacturonide‐induced systemic immunity in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [helda.helsinki.fi]

- 9. Short oligogalacturonides induce pathogen resistance-associated gene expression in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arabidopsis WALL-ASSOCIATED KINASES are not required for oligogalacturonide-induced signaling and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. Setting the record straight: Loss of wall-associated kinases does not affect plant perception of pectin fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]

- 15. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]

- 21. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Measurement of reactive oxygen species (ROS) burst and pathogen assay [bio-protocol.org]

- 25. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. par.nsf.gov [par.nsf.gov]

- 27. researchgate.net [researchgate.net]

- 28. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-depth Technical Guide to Tetragalacturonic Acid and its Derivatives in Enzymatic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of tetragalacturonic acid and its derivatives as substrates in enzymatic research, with a focus on pectinolytic enzymes. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of key pathways and workflows to facilitate their research and development endeavors.

Introduction to this compound and Pectinolytic Enzymes

Pectin, a major component of the plant primary cell wall, is a complex heteropolysaccharide. Its backbone is primarily composed of α-1,4-linked D-galacturonic acid residues. The enzymatic degradation of pectin is a critical process in various biological and industrial applications, including fruit ripening, plant pathogenesis, and the production of food and beverages. The enzymes responsible for pectin degradation are collectively known as pectinases.

This compound, a short-chain oligomer of galacturonic acid, and its derivatives (such as methylated and acetylated forms) serve as valuable model substrates for studying the kinetics and mechanisms of pectinolytic enzymes. Understanding these interactions is crucial for enzyme engineering, inhibitor design, and the development of novel therapeutic agents.

Pectinases are broadly classified into three main groups:

-

Polygalacturonases (PGs): These enzymes hydrolyze the α-1,4-glycosidic bonds in the polygalacturonic acid chain. They can be further divided into endo-PGs, which act randomly within the chain, and exo-PGs, which cleave terminal residues.

-

Pectin Methylesterases (PMEs): PMEs catalyze the de-esterification of the methoxy groups of pectin, producing pectic acid and methanol.

-

Pectin Lyases (PLs) and Pectate Lyases (PALs): These enzymes cleave the glycosidic bonds via a β-elimination reaction, resulting in an unsaturated product.

Quantitative Data on Enzyme-Substrate Interactions

The following tables summarize the available quantitative data for the interaction of pectinolytic enzymes with polygalacturonic acid and its oligomers. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for polygalacturonic acid (PGA) and other oligogalacturonides are included as valuable reference points.

Table 1: Kinetic Parameters of Polygalacturonases with Polygalacturonic Acid (PGA) and Oligogalacturonides

| Enzyme Source | Enzyme Type | Substrate | Km | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Penicillium rolfsii BM-6 | Endo-PG | PGA | 0.1569 g/L | 12,273 µmol/min/mg | 7478.4 | 6.0 | 60 | [1] |

| Aspergillus fumigatus Af293 | Exo-PG | PGA | 25.4 mg/ml | 23.6 U/mg | - | 4.0 | 55 | [2] |

| Penicillium oxalicum AUMC 4153 | Exo-PG | PGA | 0.67 mg/mL | 6.13 µmol/min/mg | - | 5.0 | 50 | [3] |

| Trichoderma pseudokoningii | Exo-PG | PGA | 2 mg/ml | 3.27 µmol/min/mg | - | 6.0 | 45 | [4][5] |

| Aspergillus sojae | Endo-PG | PGA | 0.134 mg/mL | 9.6 µmol/mg/min | - | 3.3-5.0 | - | [6] |

| Aspergillus ustus | Endo-PG | PGA | 0.82 mg/ml | 976 µmol/min/mg | - | - | - | [7] |

Table 2: Enzyme Activity on Derivatives of Galacturonic Acid Oligomers

| Enzyme Source | Enzyme Type | Substrate | Observation | Reference |

| Fungal preparation | Exo-acting methylesterase | 2,3-dimethylthis compound | Demethylation at the non-reducing end | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows in enzymatic research involving this compound and its derivatives.

Pectin Degradation Pathway

This diagram illustrates the general enzymatic degradation of pectin into smaller oligogalacturonides and ultimately to galacturonic acid, which can then be further metabolized.

Experimental Workflow for Enzyme Characterization

This workflow outlines the typical steps involved in the characterization of a pectinolytic enzyme using this compound or its derivatives as a substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives in enzymatic research.

Polygalacturonase (PG) Activity Assay (DNS Method)

This method is widely used to determine the activity of polygalacturonases by quantifying the reducing sugars released from the substrate.

Materials:

-

Substrate solution: 0.5% (w/v) polygalacturonic acid or this compound in 50 mM sodium acetate buffer (pH 5.0).

-

Enzyme solution: Appropriately diluted enzyme in a suitable buffer.

-

DNS (3,5-Dinitrosalicylic acid) reagent:

-

Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating.

-

In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of 2 M NaOH.

-

Slowly mix the two solutions and bring the final volume to 100 mL with distilled water.

-

-

D-galacturonic acid standard solutions (for calibration curve).

Procedure:

-

Pre-incubate 0.5 mL of the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

-

Add 0.5 mL of the enzyme solution to the substrate and incubate for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding 1.0 mL of DNS reagent.

-

Boil the mixture for 5-15 minutes in a water bath.

-

Cool the tubes to room temperature and add 8.5 mL of distilled water.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Prepare a standard curve using D-galacturonic acid to determine the amount of reducing sugars released.

-

One unit of PG activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.[3][9]

Pectin Methylesterase (PME) Activity Assay (Titrimetric Method)

This assay measures PME activity by titrating the carboxylic acid groups released upon de-esterification of pectin.

Materials:

-

Substrate solution: 1% (w/v) pectin in 100 mM NaCl, adjusted to pH 7.5.

-

Enzyme solution: Appropriately diluted enzyme.

-

Standardized 0.02 M NaOH solution.

-

pH meter and a magnetic stirrer.

Procedure:

-

Pipette 20 mL of the pectin solution into a thermostatted reaction vessel at 30°C.

-

Adjust the pH of the solution to exactly 7.5 with the NaOH solution.

-

Add a known volume of the enzyme solution (e.g., 0.2 mL) to initiate the reaction.

-

Maintain the pH at 7.5 by continuously adding small volumes of the standardized NaOH solution.

-

Record the volume of NaOH consumed over a specific time period (e.g., 5-10 minutes).

-

One unit of PME activity is defined as the amount of enzyme that releases 1 µmole of acid per minute under the assay conditions.[10]

Pectin Acetylesterase (PAE) Activity Assay

This colorimetric assay determines PAE activity by measuring the release of acetyl groups from an acetylated substrate.

Materials:

-

Substrate: Acetylated polysaccharide (e.g., acetylated pectin or sugar beet pectin).

-

Enzyme solution: Appropriately diluted enzyme.

-

Alkaline hydroxylamine solution: Mix equal volumes of 2 M hydroxylamine hydrochloride and 3.5 M NaOH.

-

Acidic ferric chloride solution: Dissolve 10 g of FeCl₃·6H₂O in 100 mL of 0.1 M HCl.

Procedure:

-

Incubate a known amount of the acetylated substrate with the enzyme solution at the optimal temperature and pH for a specific time.

-

Stop the reaction by boiling or adding a suitable inhibitor.

-

Centrifuge to remove any insoluble material.

-

To an aliquot of the supernatant, add the alkaline hydroxylamine solution and let it stand for 10 minutes at room temperature.

-

Add the acidic ferric chloride solution to develop a colored ferric-aceto-hydroxamic complex.

-

Measure the absorbance at 510 nm.

-

Prepare a standard curve using known concentrations of acetylcholine or acetic acid.

-

One unit of PAE activity is defined as the amount of enzyme that releases 1 µmol of acetyl groups per minute under the assay conditions.[11][12][13]

Conclusion

This compound and its derivatives are indispensable tools for the detailed investigation of pectinolytic enzymes. While specific kinetic data for these oligomers remain a developing area of research, the methodologies and foundational knowledge presented in this guide provide a robust framework for scientists and researchers. The continued exploration of enzyme-oligosaccharide interactions will undoubtedly lead to significant advancements in our understanding of plant biology, enzymology, and the development of novel biotechnological applications.

References

- 1. A Novel Endo-Polygalacturonase from Penicillium rolfsii with Prebiotics Production Potential: Cloning, Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous Expression and Characterization of a Novel Exo-Polygalacturonase from Aspergillus fumigatus Af293 and Its Application in Juice Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum AUMC 4153 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A novel enzyme activity involving the demethylation of specific partially methylated oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Assays for Determination of Acetylesterase Activity and Specificity Using pNP-acetyl and Acetylated Polysaccharides as Substrates [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. assbt.org [assbt.org]

Unveiling the Nature of Pure Tetragalacturonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical state, properties, and biological significance of pure tetragalacturonic acid. Designed for professionals in research and drug development, this document synthesizes key data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive understanding of this important oligosaccharide.

Core Physical and Chemical Properties

Pure this compound is an oligosaccharide derived from the enzymatic or partial acid hydrolysis of pectin, a complex polysaccharide found in plant cell walls. It consists of four α-1,4-linked D-galacturonic acid units. In its pure form, it exists as a white to off-white solid or powder.[1][2] This compound is hygroscopic and should be stored accordingly.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of pure this compound compiled from various sources.

| Property | Value | References |

| Physical State | White to off-white solid/powder | [1][2] |

| Molecular Formula | C₂₄H₃₄O₂₅ | [1] |

| Molecular Weight | 722.51 g/mol | [1] |

| Melting Point | >132°C (with decomposition) | [1] |

| Solubility | Slightly soluble in water, very slightly soluble in methanol. | [1] |

| Purity | Typically >90% for commercially available research grade | [2] |

Experimental Protocols: Production, Purification, and Characterization

The generation of pure this compound necessitates a multi-step process involving the controlled breakdown of a larger polysaccharide followed by precise purification and characterization.

I. Enzymatic Production of Oligogalacturonides

This protocol outlines the general procedure for the enzymatic hydrolysis of polygalacturonic acid to produce a mixture of oligogalacturonides, including this compound.

Materials:

-

Polygalacturonic acid (substrate)

-

Endo-polygalacturonase (enzyme)

-

Sodium acetate buffer (e.g., 50 mM, pH 4.5)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Substrate Preparation: A 1% (w/v) solution of polygalacturonic acid is prepared in sodium acetate buffer. The substrate is wetted with a small amount of ethanol to aid dissolution before adding the buffer. The pH is adjusted to the optimal range for the chosen endo-polygalacturonase (typically pH 4.5-5.5).

-